molecular formula C20H26BrClN2O7 B13900015 6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium

6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium

Cat. No.: B13900015
M. Wt: 521.8 g/mol
InChI Key: JXCKZXHCJOVIAV-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is a chromogenic substrate used primarily in biochemical assays. It is a derivative of indoxyl and is commonly employed to detect the presence of specific enzymes, such as beta-glucosidase. Upon enzymatic hydrolysis, it produces an intensely blue product, making it useful for various diagnostic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside typically involves the reaction of 5-bromo-4-chloro-3-indoxyl with beta-D-glucopyranoside under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at a specific temperature to ensure the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .

Scientific Research Applications

5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of microbiology, molecular biology, and biochemistry. Its primary applications include:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside involves its enzymatic hydrolysis by beta-glucosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-hydroxyindole. This intermediate undergoes oxidative polymerization to form a blue indigo dye, which is easily detectable . The molecular targets are the beta-glucosidase enzymes, and the pathway involves the hydrolysis and subsequent oxidation reactions .

Comparison with Similar Compounds

5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is unique due to its specific chromogenic properties and its ability to produce a distinct blue color upon enzymatic hydrolysis. Similar compounds include:

These compounds share similar structures but differ in the specific enzymes they target and the resulting chromogenic reactions .

Properties

IUPAC Name

6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO7.C6H13N/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCKZXHCJOVIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[NH3+].C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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